molecular formula C62H84N14O21S2 B10774742 Ceruletide Diethylamine CAS No. 57363-15-2

Ceruletide Diethylamine

Cat. No.: B10774742
CAS No.: 57363-15-2
M. Wt: 1425.5 g/mol
InChI Key: FHDKSYKZXIFRKJ-CBCFNHQSSA-N
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Description

It exerts stimulatory effects on gastric, biliary, and pancreatic secretions, as well as on certain smooth muscles . This compound is used in various scientific and medical applications due to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceruletide diethylamine is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the decapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ceruletide diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various amino acid derivatives for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound. These analogs can have different biological activities and are used in various research applications .

Scientific Research Applications

Ceruletide diethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of gastrointestinal physiology and the role of cholecystokinin in digestive processes.

    Medicine: Used as a diagnostic tool for pancreatic and gall bladder function. .

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Ceruletide diethylamine acts by mimicking the natural hormone cholecystokinin. It binds to cholecystokinin receptors (CCK1 and CCK2) in the gastrointestinal system, stimulating the secretion of digestive enzymes and bile. This action facilitates the digestion of fats and proteins. Additionally, this compound has been shown to exert analgesic effects through CCK2 receptor signaling, making it a potential candidate for pain management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and specificity for cholecystokinin receptors. Unlike other similar compounds, it has a well-documented ability to stimulate digestive secretions and smooth muscle contractions. Its potential analgesic properties also set it apart from other gastrointestinal peptides .

Properties

CAS No.

57363-15-2

Molecular Formula

C62H84N14O21S2

Molecular Weight

1425.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;N-ethylethanamine

InChI

InChI=1S/C58H73N13O21S2.C4H11N/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-3-5-4-2/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);5H,3-4H2,1-2H3/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1

InChI Key

FHDKSYKZXIFRKJ-CBCFNHQSSA-N

Isomeric SMILES

CCNCC.C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O

Canonical SMILES

CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O

Origin of Product

United States

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